molecular formula C21H22FN5O5S2 B2665661 Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851980-10-4

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2665661
CAS No.: 851980-10-4
M. Wt: 507.56
InChI Key: GAQZHSHFCJETHE-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22FN5O5S2 and its molecular weight is 507.56. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring, a benzothiazole moiety, and a sulfonamide group. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathway Overview

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core, which is known for its diverse pharmacological properties.
  • Piperazine Ring Incorporation : The piperazine moiety is then introduced through nucleophilic substitution reactions.
  • Final Modifications : Subsequent steps involve the addition of hydrazine and sulfonamide groups to yield the final product.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antitumor agents. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and migration in vitro.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431, A549, H1299<20Induction of apoptosis and cell cycle arrest
Related Benzothiazole DerivativeA43115Inhibition of IL-6 and TNF-α activity

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It acts as a potential NK (neurokinin) inhibitor, which may be beneficial in treating conditions such as depression and anxiety.

  • Mechanism : By inhibiting neurokinin receptors, the compound may modulate neurotransmitter release, thereby alleviating symptoms associated with mood disorders.

Case Studies

  • Antidepressant Potential : In a study evaluating several piperazine derivatives, it was found that compounds structurally related to this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential utility in treating depression without the common side effects associated with existing SSRIs .
  • Anticancer Efficacy : A recent investigation into novel benzothiazole derivatives demonstrated that compounds similar to this target exhibited significant anticancer effects against various cell lines, with mechanisms involving apoptosis induction and inhibition of pro-inflammatory cytokines .

Properties

IUPAC Name

ethyl 4-[4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZHSHFCJETHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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